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This in-depth technical guide provides a comprehensive overview of the structural basis for
Acetyl-Coenzyme A (Acetyl-CoA) binding to Histone Acetyltransferases (HATs). Understanding
this fundamental interaction is critical for elucidating the mechanisms of gene regulation and for
the rational design of novel therapeutic agents targeting HATs in various diseases, including
cancer and inflammatory disorders. This guide details the conserved structural motifs and key
molecular interactions across the major HAT families, presents quantitative binding data, and
provides detailed experimental protocols for studying these interactions.

Introduction to Histone Acetyltransferases and
Acetyl-CoA

Histone Acetyltransferases (HATS) are a diverse family of enzymes that catalyze the transfer of
an acetyl group from the donor molecule Acetyl-CoA to the e-amino group of lysine residues on
histone tails and other proteins. This post-translational modification plays a pivotal role in
chromatin remodeling and gene expression. The binding of Acetyl-CoA to the catalytic domain
of HATs is the initial and crucial step in the acetylation process. The major families of HATS,
including the Genb-related N-acetyltransferases (GNATS), the MYST (Moz-Ybf2/Sas3-Sas2-
Tip60) family, and the p300/CBP family, exhibit both conserved and unique structural features
that dictate their affinity and specificity for Acetyl-CoA.
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Structural Features of Acetyl-CoA Binding Across
HAT Families

While HAT families have distinct overall architectures and substrate specificities, they share a
structurally conserved core domain responsible for Acetyl-CoA binding.

The GNAT Family (e.g., Gen5, PCAF, HAT1)

Members of the GNAT superfamily are characterized by a conserved catalytic domain of about
160 amino acids. This domain contains several conserved motifs (A, B, C, and D) that are
crucial for Acetyl-CoA binding and catalysis. Motif A is the most conserved and features a
consensus sequence, Arg/GIn-X-X-Gly-X-Gly/Ala, which is directly involved in the recognition
and binding of Acetyl-CoA. The central core of the GNAT domain forms a V-shaped cleft where
Acetyl-CoA binds. The adenine ring of Acetyl-CoA is typically nestled in a hydrophobic pocket,
while the pantetheine arm extends along the groove towards the active site.

The MYST Family (e.g., MOF, Tip60, Esal)

The MYST family is defined by the presence of a highly conserved MYST domain of
approximately 250 amino acids. This domain contains a C2HC-type zinc finger and an Acetyl-
CoA binding motif that is homologous to that of the GNAT family. The core fold responsible for
Acetyl-CoA binding is structurally similar to that of GNATSs, but the MYST family possesses
unique flanking regions and the zinc finger motif, which is essential for their catalytic activity
and structural integrity.

The p300/CBP Family

The p300/CBP family members are large, multi-domain proteins with a central HAT domain.
While they lack significant sequence homology to the GNAT and MYST families, their HAT
domain contains a structurally conserved core region for Acetyl-CoA binding. A distinguishing
feature of the p300/CBP family is a unique "L1 loop" that partially covers the Acetyl-CoA
binding site, making it more buried compared to other HAT families. This loop contributes
significantly to the protein-cofactor interactions. The overall structure of the p300/CBP HAT
domain is a globular fold with a central seven-stranded (3-sheet surrounded by nine a-helices.

Rtt109
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Rtt109 is a fungal-specific HAT that shows structural homology to the p300/CBP HAT domain
despite lacking sequence similarity to other HAT families. Its activity is dependent on histone
chaperones such as Asfl and Vps75. A key feature of Rtt109 is its autoacetylation at a
conserved lysine residue (Lys290), which has been shown to increase the enzyme's binding
affinity for Acetyl-CoA and is essential for its catalytic activity.

Quantitative Analysis of Acetyl-CoA Binding

The affinity of HATs for Acetyl-CoA is a critical parameter for understanding their enzymatic
activity and for the development of competitive inhibitors. The Michaelis constant (Km) and the
dissociation constant (Kd) are commonly used to quantify this interaction. Below is a summary
of reported binding affinities.
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Key Molecular Interactions in the Acetyl-CoA
Binding Pocket

The binding of Acetyl-CoA to HATSs is stabilized by a network of hydrogen bonds, hydrophobic
interactions, and electrostatic interactions.

Conserved Interactions

Across different HAT families, the pyrophosphate group of Acetyl-CoA is typically anchored by
hydrogen bonds with main-chain amides and the side chain of a conserved residue (often a
serine or threonine) at the N-terminus of an a-helix. The adenine moiety is usually situated in a
hydrophobic pocket.

Family-Specific Interactions

In the p300/CBP family, specific residues such as Arg1410, Thr1411, and Trp1466 form
hydrogen bonds with the phosphate groups of Acetyl-CoA. The methyl group of the acetyl
moiety is accommodated by a hydrophobic pocket formed by residues like Leu1398, 1le1395,
and lle1435. Tyrl467 is proposed to act as a general acid to protonate the CoA leaving group,
while Trp1436 helps to orient the substrate lysine.

The following diagram illustrates the key interactions within the p300 Acetyl-CoA binding
pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b10783161#structural-basis-of-acetyl-coa-binding-
to-hats]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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